3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate
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Description
3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate is a useful research compound. Its molecular formula is C30H35ClN2O7 and its molecular weight is 571.07. The purity is usually 95%.
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Scientific Research Applications
Structural Insights and Reactivity
Research on related compounds, such as 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, highlights the preparation methods and structural insights into tricyclic heteroarenes. These compounds are synthesized via selective reduction and transformed through O-alkylation and CH-deprotonation, providing a foundation for understanding the reactivity and potential modifications of the core structure of interest (Kreher & Dyker, 1987).
Novel Condensation Reactions
A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides has been developed, showcasing the versatility of compounds with similar frameworks in facilitating the acylation of a broad range of nitrogen compounds. This method, involving di-tert-butyl dicarbonate (Boc2O), highlights the compound's potential in synthetic applications (Umehara, Ueda, & Tokuyama, 2016).
Antioxidant and Light Stabilizer Applications
Studies on antioxidants and light stabilizers partake in the reactivity of related compounds with phenoxy radicals and indolinone nitroxide, including X-ray crystallographic analysis. These insights are crucial for developing new antioxidants and stabilizers for various industrial applications (Carloni et al., 1993).
Aerobic Oxidation Catalysts
The role of similar compounds in catalyzing the aerobic oxidation of allylic and benzylic alcohols has been explored, offering a chemoselective approach to synthesizing α,β-unsaturated carbonyl compounds. This catalytic activity showcases the potential utility in organic synthesis and industrial processes (Shen et al., 2012).
Properties
IUPAC Name |
3-O,6-O-ditert-butyl 2-O-methyl 8-(chloromethyl)-4-phenylmethoxy-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35ClN2O7/c1-29(2,3)39-27(35)32-16-19(15-31)24-20-13-22(26(34)37-7)33(28(36)40-30(4,5)6)25(20)23(14-21(24)32)38-17-18-11-9-8-10-12-18/h8-14,19H,15-17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQAYVUPTQRFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C3C=C(N(C3=C(C=C21)OCC4=CC=CC=C4)C(=O)OC(C)(C)C)C(=O)OC)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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